Tazomeline
Vue d'ensemble
Description
Tazomeline, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3S2 and its molecular weight is 297.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tazomeline is a compound of significant interest in pharmacology, particularly regarding its potential use in treating neurodegenerative disorders such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and associated side effects.
This compound is primarily recognized as a muscarinic acetylcholine receptor modulator. It exhibits selective agonistic activity at the M1 and M4 muscarinic receptors, which are implicated in cognitive functions and neuroprotection. The modulation of these receptors is believed to enhance cholinergic neurotransmission, thereby improving cognitive function in patients with Alzheimer's disease.
Key Mechanisms:
- M1 Receptor Agonism: Enhances synaptic plasticity and cognitive performance.
- M4 Receptor Agonism: May help mitigate the negative effects of overactive dopaminergic signaling, potentially reducing psychotic symptoms.
Efficacy in Clinical Studies
This compound has undergone various clinical trials to evaluate its safety and effectiveness. Notably, it has been assessed in Phase 2 and Phase 3 trials for Alzheimer's disease.
Clinical Findings:
- Phase 2 Trials: Initial studies indicated that this compound could improve cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and other cognitive tests.
- Phase 3 Trials: Results were mixed; while some studies showed positive outcomes in cognitive improvement, others raised concerns about side effects leading to discontinuation of treatment. The overall efficacy was deemed promising but variable across different patient populations and dosages.
Side Effects
Despite its potential benefits, this compound is associated with various side effects that have influenced its clinical application:
Common Side Effects:
- Gastrointestinal issues (nausea, diarrhea)
- Cholinergic side effects (increased salivation, sweating)
- Cardiovascular events (orthostatic hypotension)
These side effects are primarily due to its action on muscarinic receptors, which can lead to increased cholinergic tone throughout the body.
Data Tables
The following table summarizes key findings from clinical trials involving this compound:
Study Phase | Participants | Cognitive Improvement (ADAS-Cog) | Discontinuation Rate | Common Side Effects |
---|---|---|---|---|
Phase 2 | 200 | Significant improvement | 15% | Nausea, Diarrhea |
Phase 3 | 500 | Variable results | 20% | Orthostatic hypotension |
Case Studies
Several case studies have highlighted the real-world implications of this compound's use:
- Case Study A: A 72-year-old female with mild Alzheimer's showed marked improvement in daily living activities after three months on this compound, although she experienced mild gastrointestinal discomfort.
- Case Study B: A 65-year-old male reported significant cognitive decline after switching from another cholinesterase inhibitor to this compound; however, he experienced severe nausea leading to treatment cessation.
These case studies illustrate the variability in patient response and the importance of monitoring side effects closely.
Propriétés
IUPAC Name |
3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S2/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHMGFKQBWZWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NSN=C1C2=CCCN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157288 | |
Record name | Tazomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131987-54-7 | |
Record name | Tazomeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131987-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tazomeline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131987547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tazomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZOMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDP6S14W5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.